molecular formula C15H14BrNO4S B3927261 N-(4-bromo-3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-(4-bromo-3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B3927261
M. Wt: 384.2 g/mol
InChI Key: MXJLZTARTAZALU-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound characterized by its bromine and methyl groups attached to a phenyl ring, and a sulfonamide group linked to a benzodioxine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting with the bromination of 3-methylphenol to produce 4-bromo-3-methylphenol. This intermediate is then reacted with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride under controlled conditions to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for efficiency and yield. This may involve the use of catalysts, specific solvents, and temperature control to ensure the purity and consistency of the final product.

Types of Reactions:

  • Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen atoms.

  • Substitution: Substitution reactions can occur at various positions on the phenyl ring, often involving the replacement of the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

  • Reduction reactions might employ hydrogen gas in the presence of a palladium catalyst.

  • Substitution reactions often use nucleophiles like sodium hydroxide or amines under specific conditions.

Major Products Formed:

  • Oxidation can produce phenolic compounds or carboxylic acids.

  • Reduction can yield aniline derivatives or other reduced forms.

  • Substitution can result in a variety of substituted phenyl compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its bromine and sulfonamide groups make it a versatile intermediate in the creation of pharmaceuticals and other chemical products.

Biology: In biological research, the compound may be used to study enzyme inhibition or as a probe in biochemical assays. Its structural features allow it to interact with various biological targets.

Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its ability to undergo various chemical reactions makes it a valuable candidate for medicinal chemistry.

Industry: In industrial applications, the compound can be used in the production of dyes, pigments, and other materials that require specific chemical properties.

Mechanism of Action

The mechanism by which N-(4-bromo-3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide exerts its effects depends on its molecular targets and pathways. The bromine and sulfonamide groups may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • N-(4-bromo-3-methylphenyl)benzamide

  • N-(4-bromo-3-methylphenyl)-3,4-dimethoxybenzamide

Uniqueness: N-(4-bromo-3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its structural complexity set it apart from similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO4S/c1-10-8-11(2-4-13(10)16)17-22(18,19)12-3-5-14-15(9-12)21-7-6-20-14/h2-5,8-9,17H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJLZTARTAZALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-bromo-3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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N-(4-bromo-3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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N-(4-bromo-3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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N-(4-bromo-3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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N-(4-bromo-3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 6
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N-(4-bromo-3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

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